molecular formula C9H8BrN5O B4755743 2-(4-bromophenyl)-N-(1H-tetrazol-5-yl)acetamide

2-(4-bromophenyl)-N-(1H-tetrazol-5-yl)acetamide

Cat. No.: B4755743
M. Wt: 282.10 g/mol
InChI Key: PXVWJGZJQVLNEV-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-N-(1H-tetrazol-5-yl)acetamide is an organic compound that belongs to the class of tetrazoles Tetrazoles are a group of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom This particular compound is characterized by the presence of a bromophenyl group and an acetamide group attached to the tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-N-(1H-tetrazol-5-yl)acetamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an azide with a nitrile. For instance, 4-bromobenzyl azide can react with acetonitrile under acidic conditions to form the tetrazole ring.

    Acetamide Formation: The tetrazole intermediate can then be reacted with acetic anhydride to introduce the acetamide group.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-N-(1H-tetrazol-5-yl)acetamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the tetrazole ring and the acetamide group.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.

    Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction Products: Reduction can yield amines or other reduced forms of the compound.

    Hydrolysis Products: Hydrolysis typically produces the corresponding carboxylic acid and amine.

Scientific Research Applications

2-(4-bromophenyl)-N-(1H-tetrazol-5-yl)acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-N-(1H-tetrazol-5-yl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors to alter cellular signaling.

    Pathways Involved: The compound can affect various biochemical pathways, including those related to cell proliferation, apoptosis, and inflammation. Its effects on these pathways are being studied to understand its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenyl)-N-(1H-tetrazol-5-yl)acetamide: Similar structure with a chlorine atom instead of bromine.

    2-(4-fluorophenyl)-N-(1H-tetrazol-5-yl)acetamide: Similar structure with a fluorine atom instead of bromine.

    2-(4-methylphenyl)-N-(1H-tetrazol-5-yl)acetamide: Similar structure with a methyl group instead of bromine.

Uniqueness

2-(4-bromophenyl)-N-(1H-tetrazol-5-yl)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom can also affect the compound’s physical properties, such as its solubility and stability, making it distinct from its analogs.

Properties

IUPAC Name

2-(4-bromophenyl)-N-(2H-tetrazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN5O/c10-7-3-1-6(2-4-7)5-8(16)11-9-12-14-15-13-9/h1-4H,5H2,(H2,11,12,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXVWJGZJQVLNEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NC2=NNN=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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